Regioisomeric Scaffold Differentiation: [1,2,3]- vs. [1,2,4]-Triazolo Core
The target compound features a [1,2,3]-triazolo[1,5-a]pyrazine core, which is regioisomerically distinct from the [1,2,4]-triazolo[1,5-a]pyrazine scaffold used in clinically evaluated DPP-4 inhibitors such as sitagliptin [1]. The 1,2,3-triazole ring places the nitrogen atoms in a contiguous arrangement, altering the dipole moment and hydrogen-bonding geometry compared to the 1,2,4-triazole arrangement where nitrogen atoms are separated by a carbon atom. This structural difference is associated with a shift in biological target profile: the [1,2,3]-scaffold has demonstrated binding to Hsp90 (IC50 60–100 nmol/L in fluorescence polarization assay), while the [1,2,4]-scaffold is primarily exploited for DPP-4 inhibition [2].
| Evidence Dimension | Regioisomeric scaffold identity and associated target profile |
|---|---|
| Target Compound Data | [1,2,3]-triazolo[1,5-a]pyrazine scaffold; Hsp90 binding IC50 = 60–100 nmol/L; anticancer cell IC50 = 2–10 µmol/L across 5 cell lines |
| Comparator Or Baseline | [1,2,4]-triazolo[1,5-a]pyrazine scaffold; DPP-4 inhibition IC50 < 50 nmol/L (representative compounds in patent US7812027) |
| Quantified Difference | Different primary target engagement (Hsp90 vs. DPP-4); scaffold-level selectivity divergence |
| Conditions | Hsp90 fluorescence polarization assay; cancer cell viability assays (MTT); DPP-4 enzymatic assay |
Why This Matters
Procurement of the correct regioisomer is essential for projects targeting Hsp90 versus DPP-4; using the wrong scaffold leads to a complete loss of on-target activity in the intended assay system.
- [1] Patents Justia. Substituted [1,2,4]triazolo[1,5-a]pyrazines as dipeptidyl peptidase-IV inhibitors (Patent US7812027). View Source
- [2] Xu, M.-Y.; Xue, N.-N.; Liu, D.; Zhou, Y.-M.; Li, W. 4,5,6,7-Tetrahydro-[1,2,3]triazolo[1,5-a]pyrazine as a new scaffold for heat shock protein 90 inhibitors. Chin. Chem. Lett. 2016, 27, 11–16. View Source
